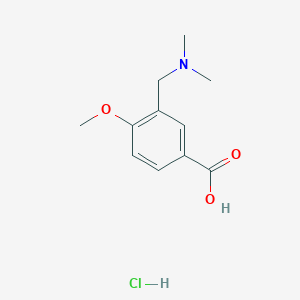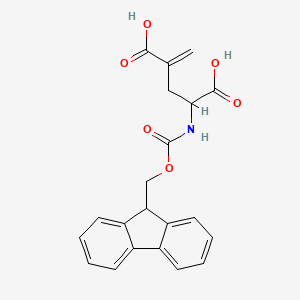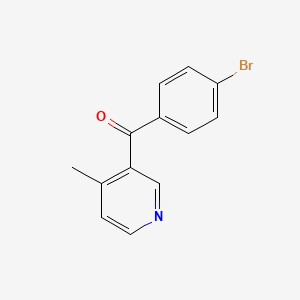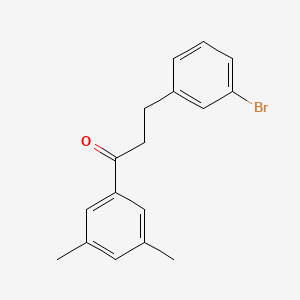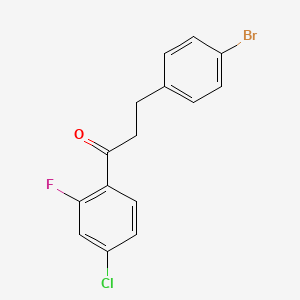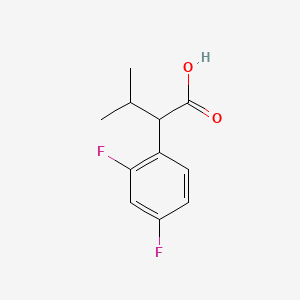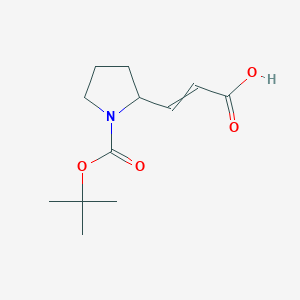
2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Descripción general
Descripción
2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (2CVPBTE) is a synthetic compound with a range of potential applications in scientific research. It is a versatile compound that can be used in a variety of experiments, from biochemistry and physiology to drug development and testing.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Elaboration
The asymmetric synthesis of piperidines from serine and terminal acetylenes involves Claisen rearrangement to yield piperidine derivatives, indicating the potential of similar strategies for synthesizing compounds including "2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester" for diverse chemical applications (Acharya & Clive, 2010).
α-Amidoalkylation of Nucleophiles
Research on tert-butyl esters and N,N-disubstituted amides demonstrates α-amidoalkylation with N-benzoylbenzylideneamine, offering insights into the stereochemical course of reactions relevant to the manipulation of similar compounds (Dobrev, Benin, & Nechev, 1992).
Synthesis of Unsaturated Esters
The vinyl and propargyl esters synthesis of pyridine and quinoline carboxylic acids showcases methods for creating unsaturated esters, which could be analogous to synthesizing "2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester" (Blokhin et al., 1969).
Singlet Oxygen Reactions for Prodigiosin Precursors
Investigations into the reactions of pyrrole carboxylic acid tert-butyl esters with singlet oxygen for synthesizing 5-substituted pyrroles, including prodigiosin precursors, highlight the compound's potential in creating complex organic molecules (Wasserman et al., 2004).
Propiedades
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h6-7,9H,4-5,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZOWSAYQHINTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

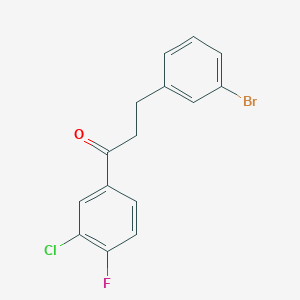



![3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1532450.png)
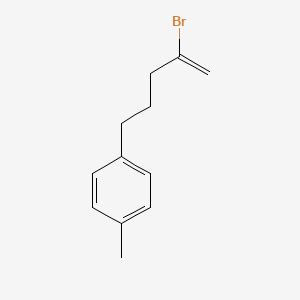
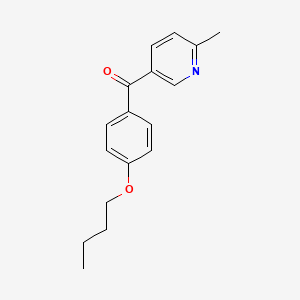
![1-{[5-(Chloromethyl)-2-furyl]sulfonyl}pyrrolidine](/img/structure/B1532458.png)
